Product packaging for 2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 106990-55-0)

2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine

Cat. No.: B11920413
CAS No.: 106990-55-0
M. Wt: 160.13 g/mol
InChI Key: LFMNCBVAAGKPIM-UHFFFAOYSA-N
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Description

2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine is a synthetically crafted fused heterocyclic compound of significant interest in medicinal and organic chemistry. Its complex structure, featuring multiple nitrogen atoms, makes it a privileged scaffold for developing novel biologically active molecules. Related isoxazolo- and pyrazolo-fused heterocycles are extensively investigated as core structures in numerous drug substances and candidates . While specific biological data for this exact compound may be limited, its structural analogs demonstrate a wide spectrum of pharmacological activities. Research on similar fused heterocycles has revealed potent neurotropic activity , including anticonvulsant effects in preclinical models, with some compounds showing high activity in pentylenetetrazole tests . Furthermore, pyrazolo[3,4-b]pyridine-based scaffolds are recognized as important in other therapeutic areas, such as serving as Hsp110-STAT3 protein-protein interaction disruptors for investigating treatments for pulmonary arterial hypertension . The versatility of this chemical class underscores its value in hit-to-lead optimization and exploring new mechanisms of action. This product is intended for research applications only, including as a building block in synthetic chemistry, a core scaffold for library development, or a candidate for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4O B11920413 2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine CAS No. 106990-55-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106990-55-0

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

3-oxa-4,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C7H4N4O/c1-4-2-10-12-6(4)5-3-9-11-7(5)8-1/h1-3,10H

InChI Key

LFMNCBVAAGKPIM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC3=NN=CC3=C2ON1

Origin of Product

United States

Theoretical Frameworks and Computational Investigations of 2h Isoxazolo 5,4 D Pyrazolo 3,4 B Pyridine Systems

Molecular Modeling Approaches for Mechanistic Insights

Molecular modeling has become an indispensable tool for elucidating the complex mechanisms of chemical reactions and understanding intermolecular interactions at the atomic level. For the 2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine scaffold and related fused heterocyclic systems, these computational techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Reaction Pathway Exploration and Transition State Analysis

Understanding the formation of the this compound core and its derivatives relies on a detailed exploration of reaction pathways and the identification of associated transition states. Computational methods, such as Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction. This allows researchers to identify the most energetically favorable route from reactants to products.

A critical aspect of this exploration is the location and characterization of transition states, which represent the energy maxima along the reaction coordinate. youtube.com The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. youtube.com For instance, in the synthesis of related fused pyridine (B92270) systems like pyrazolo[3,4-b]pyridines, cascade 6-endo-dig cyclization reactions have been investigated. nih.gov Computational studies can elucidate the mechanism of such cyclizations, including the role of catalysts like silver in activating alkyne bonds to facilitate the ring-closing step. nih.gov These calculations can confirm whether a reaction proceeds through a concerted one-step mechanism or a stepwise pathway involving intermediates. researchgate.net

The computational analysis of reaction mechanisms often involves the following steps:

Geometry Optimization: Finding the lowest energy arrangement of atoms for reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. youtube.com Methods like relaxed surface scans can be used to generate initial guesses for the transition state geometry. youtube.com

Frequency Calculations: Confirming the nature of stationary points. A stable molecule will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

These analyses provide fundamental insights into the reactivity of the precursors and the stability of the resulting heterocyclic system.

Theoretical Interaction Models and Affinity Prediction for Analogs

Once synthesized, understanding how analogues of this compound interact with biological targets is crucial for drug discovery efforts. Theoretical interaction models aim to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme.

These models are built upon the principles of molecular mechanics and quantum mechanics to calculate the interaction energies between the ligand and the receptor's binding site. For example, in studies of pyrazolo[3,4-b]pyridine derivatives as potential inhibitors of Tropomyosin receptor kinases (TRKs), computational models have been used to identify key interactions. nih.gov These interactions can include:

Hydrogen Bonds: Crucial for orienting the ligand within the binding pocket. For instance, a pyrazolo[3,4-b]pyridine moiety has been shown to form hydrogen bonds with amino acid residues like Gly623, Glu618, and Asp703 in the TRKA active site. nih.gov

π-π Stacking: Interactions between aromatic rings of the ligand and the protein. A study on isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives revealed a π-π interaction between the pyrimidone ring and the phenyl ring of Tyr99 in the Factor Xa protein. nih.gov

Van der Waals Forces: Non-specific attractive or repulsive forces.

By systematically modifying the structure of the parent compound and recalculating the binding affinity, researchers can predict which analogues are likely to have improved activity. This rational design approach helps to prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fused Heterocyclic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wjbphs.comresearchgate.net For fused heterocyclic compounds, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic or other effects. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wjbphs.com The process of developing a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., electronegativity, electron density), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a QSAR study on novel heterocyclic GABA analogues identified that bulky ligands, particularly those containing a sulfur atom, tend to be better inhibitors. nih.gov Another study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov These insights can then be used to design new fused heterocyclic compounds with enhanced activity.

QSAR Study FocusKey FindingsReference
Heterocyclic GABA AnaloguesBulky ligands and the presence of a sulfur atom enhance inhibitory activity. nih.gov
Quinolinone-based ThiosemicarbazonesVan der Waals volume, electron density, and electronegativity are crucial for anti-TB activity. nih.gov
Antifungal Quinone DerivativesSteric and electrostatic factors are important for antifungal activity against Aspergillus niger. researchgate.net

Molecular Docking Studies (Focus on Methodological Application in Chemical Research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com In the context of chemical research involving fused heterocyclic compounds like this compound, molecular docking is a powerful tool for:

Predicting Binding Modes: It can illustrate how a ligand fits into the binding site of a target protein, revealing the specific intermolecular interactions that stabilize the complex. nih.govnih.gov

Estimating Binding Affinity: Docking programs use scoring functions to estimate the binding free energy, which can be used to rank different compounds based on their predicted potency. youtube.com

Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential "hits" that are likely to bind to a specific target. nih.gov

The general workflow of a molecular docking study involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). youtube.com Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The three-dimensional structure of the ligand is generated and its energy is minimized.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a search algorithm explores different possible conformations and orientations of the ligand. youtube.com

Analysis of Results: The predicted binding poses are ranked based on their scores, and the top-ranked poses are visually inspected to analyze the key interactions with the receptor. youtube.com

For example, docking studies of pyrazolo[3,4-b]pyridine derivatives against TRKA have shown that a ligand formed five conventional hydrogen bonds with key residues, contributing to its high binding affinity. nih.gov Similarly, docking of an isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative into the active site of Factor Xa revealed multiple hydrogen bonds and a π-π interaction, explaining its potent inhibitory activity. nih.gov

Compound ClassTarget ProteinKey Interactions Observed in DockingReference
Pyrazolo[3,4-b]pyridine derivativesTRKAHydrogen bonds with Glu546, Met620, Lys627, and Lys572. nih.gov
Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivativesFactor Xaπ-π interaction with Tyr99; hydrogen bonds with Ser214 and Trp215. nih.gov
Indazolylthiazole derivativesMMP-9Hydrogen bonds with Ala189 and His236; arene-H interaction with Leu188. nih.gov

Chemical Transformations and Reactivity of 2h Isoxazolo 5,4 D Pyrazolo 3,4 B Pyridine and Its Derivatives

Functionalization Strategies on the Fused Ring System

The strategic modification of the 2H-isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine core is crucial for tuning its physicochemical properties and biological activity. Various synthetic methodologies have been developed to introduce diverse functional groups onto this scaffold.

Alkylation and N-methylation are fundamental transformations for modifying the pyrazole (B372694) moiety within the fused system. The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (NH) and a pyridine-like nitrogen. The pyrrole-like nitrogen can be deprotonated to form a nucleophilic anion, which readily reacts with electrophiles like alkyl halides. nih.govrrbdavc.org

In a typical N-alkylation reaction, a base such as sodium hydride is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide. acs.org This process allows for the introduction of various alkyl groups at the N-1 position of the pyrazolo moiety. N-methylation, a specific case of alkylation, can be achieved using methyl iodide in the presence of a suitable base. These reactions are often regioselective, with the substitution occurring preferentially at the more accessible and nucleophilic nitrogen atom.

ReagentConditionsProductReference
Alkyl Halide, NaHVariesN-alkylated derivative acs.org
Methyl Iodide, BaseVariesN-methylated derivative rrbdavc.org

Halogenation is a key strategy for introducing a versatile handle for further functionalization, particularly for cross-coupling reactions. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic halogenation. researchgate.net Bromination and iodination are common halogenation reactions performed on pyrazole derivatives.

Bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). mdpi.comnih.gov The use of pyridine (B92270) hydrobromide perbromide has also been reported as an effective brominating agent for acetophenone (B1666503) derivatives, a method that could be adapted for the pyrazolo[3,4-b]pyridine system. nih.gov Iodination can be carried out using iodine monochloride or a mixture of iodine and an oxidizing agent. mdpi.comresearchgate.net The position of halogenation is influenced by the existing substituents on the ring system. For instance, in many pyrazole systems, electrophilic substitution preferentially occurs at the C4 position. researchgate.netmdpi.com

A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes using iodine or N-bromosuccinimide (NBS) as a halogen source. nih.gov This method provides a direct route to C6-halogenated products. nih.gov

ReagentConditionsProductReference
Bromine/Acetic AcidVariesBrominated derivative mdpi.com
N-Bromosuccinimide (NBS)VariesBrominated derivative nih.gov
Iodine MonochlorideVariesIodinated derivative mdpi.com
I₂/I₂O₅VariesIodinated derivative researchgate.net
I₂ or NBS, TfOH, DMSO100 °C, 6 hHalogen-functionalized pyrazolo[3,4-b]pyridines nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyrazole and pyridine systems. The halogenated derivatives of this compound serve as excellent substrates for these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method for introducing aryl, heteroaryl, or vinyl groups. The reaction mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org The choice of ligand and base is crucial for the success of the reaction, especially with nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org This method is instrumental in introducing alkynyl moieties. The reaction is typically carried out in the presence of a base, such as an amine, which also acts as a solvent. wikipedia.org Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. clockss.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing substituted alkenes with high stereoselectivity. organic-chemistry.org The mechanism proceeds through oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

These cross-coupling reactions have been successfully applied to various pyrazole and fused pyrazole systems, demonstrating their potential for the diversification of the this compound scaffold. acs.orgresearchgate.netclockss.orgresearchgate.net

ReactionKey ReagentsProduct TypeReference
Suzuki CouplingOrganoboron, Pd catalyst, BaseAryl/Vinyl substituted wikipedia.orgorganic-chemistry.org
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu co-catalyst, BaseAlkynyl substituted nih.govwikipedia.org
Heck CouplingAlkene, Pd catalyst, BaseAlkene substituted clockss.orgorganic-chemistry.org

N-propargylation, the introduction of a propargyl group onto a nitrogen atom, offers a pathway to further heterocyclic constructions. The pyrazole nitrogen of the this compound system can be N-propargylated using propargyl bromide in the presence of a base. The resulting N-propargylated intermediate, containing a reactive alkyne moiety, can undergo subsequent cyclization reactions. researchgate.net

One such application involves the cyclization of N-propargyl derivatives with aryloximes. While specific examples for the title compound are not detailed in the provided context, the general reactivity pattern of N-propargylated pyrazoles suggests the feasibility of such transformations. These reactions typically proceed via a [3+2] cycloaddition or a related cascade process, leading to the formation of new fused ring systems.

Ring-Opening and Rearrangement Reactions (e.g., Boulton–Katritzky rearrangement)

The isoxazole (B147169) ring within the fused system is susceptible to ring-opening and rearrangement reactions, a characteristic feature of this heterocycle. The Boulton–Katritzky rearrangement is a well-documented thermal or base-catalyzed rearrangement of isoxazoles. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netrsc.org This reaction typically involves the recyclization of an isoxazole derivative bearing a suitable side chain at the C3 position, leading to a new heterocyclic system.

In the context of isoxazolo[4,5-b]pyridines, a related system, base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been observed to yield 3-hydroxy-2-(2-aryl mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.org The proposed mechanism involves the deprotonation of the hydrazone, followed by an intramolecular cyclization with concomitant opening of the isoxazole ring to form a triazole ring. beilstein-journals.org This type of rearrangement highlights a potential pathway for transforming the this compound scaffold into other complex heterocyclic structures.

Structural Elucidation and Spectroscopic Characterization Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment. For complex heterocyclic systems like pyrazolo[3,4-b]pyridines, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment. researchgate.net

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, providing clues about its position within the heterocyclic framework. In derivatives of 1H-pyrazolo[3,4-b]pyridine, protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.13–8.55 ppm). researchgate.net The proton at position 3 of the pyrazole (B372694) ring generally resonates as a singlet further downfield. researchgate.net The specific shifts and coupling constants (J) between adjacent protons are critical for determining the substitution pattern on the pyridine ring. researchgate.net

Table 1: Representative ¹H NMR Data for Substituted Pyrazolo[3,4-b]pyridine Derivatives

Compound H-3 (s) H-4 (dd) H-5 (dd) H-6 (dd) Other Signals Solvent
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 8.44 8.55 7.13 8.01 5.37 (s, 2H), 4.44 (q, 2H), 1.41 (t, 3H), 1.29 (t, 3H) CDCl₃
4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine 7.98 - 6.81 (s) - 7.62-7.29 (m, 5H), 2.59 (s, 3H), 2.54 (s, 3H) CDCl₃

This table presents data for related compounds to illustrate typical chemical shifts. Data sourced from multiple studies. researchgate.netresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon atom provides information about its hybridization and bonding environment. This technique is particularly useful for differentiating between N-1 and N-2 substituted isomers of pyrazolo[3,4-b]pyridine derivatives. researchgate.net The spectra reveal distinct signals for each carbon atom in the fused ring system, including the quaternary carbons involved in ring fusion, which are not observable by ¹H NMR. For example, in pyrazolo[3,4-b]pyridine derivatives, the carbon of the P-C(OH)-P group in bisphosphonates appears as a characteristic triplet around δ 72.2 ppm due to coupling with phosphorus. researchgate.net

Table 2: Representative ¹³C NMR Data for a Substituted Pyrazolo[3,4-b]pyridine Derivative

Carbon Atom Chemical Shift (δ, ppm)
C3 139.6
C3a 129.5
C4 149.3
C5 118.2
C6 131.9
C7a 151.7
C=O 164.7
CH₂ 49.3

This table shows assigned chemical shifts for Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in CDCl₃. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace the proton connectivity within the pyridine ring. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different parts of the molecule, especially through quaternary carbons and heteroatoms, thus confirming the fusion pattern of the isoxazole (B147169), pyrazole, and pyridine rings. ipb.pt For instance, HMBC can be used to assign the signals of nitrogen atoms in related heterocyclic systems. ipb.pt

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of 2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound. rsc.org It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). mdpi.com This precision allows for the calculation of a unique molecular formula. For this compound (C₇H₃N₅O), HRMS would be used to confirm the exact mass of its molecular ion [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing successive losses of stable molecules like N₂ or HCN, which is characteristic of nitrogen-rich heterocycles. mdpi.comasianpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to different types of bonds. For a fused aromatic system like this compound, the IR spectrum would be characterized by specific stretching and bending vibrations. rsc.org

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Bond/Functional Group
3100-3000 C-H stretching Aromatic C-H
1650-1500 C=N and C=C stretching Aromatic ring vibrations
1450-1350 N-O stretching Isoxazole ring
1300-1000 C-N stretching Aromatic C-N

This table is a representation of typical IR frequencies for the expected functional groups. rsc.orgnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule by mapping the electron density of a crystalline sample. mdpi.com This technique yields a precise three-dimensional model of the molecule in the solid state, confirming the atomic connectivity and revealing exact bond lengths, bond angles, and torsional angles. mdpi.com For related heterocyclic systems like isoxazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines, X-ray analysis has been used to confirm the planarity of the fused rings and to study intermolecular interactions such as hydrogen bonding and π–π stacking in the crystal lattice. nih.govnih.govresearchgate.net The analysis of a suitable crystal of this compound would unequivocally confirm its complex, fused heterocyclic structure. mdpi.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This method quantitatively determines the percentage by weight of key elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as a crucial verification of the compound's empirical formula and purity.

For the heterocyclic system this compound, the molecular formula is established as C₆H₃N₅O. Based on this formula, the theoretical elemental composition has been calculated.

Table 1: Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)44.73Data not available
Hydrogen (H)1.88Data not available
Nitrogen (N)43.47Data not available
Molecular Formula: C₆H₃N₅O; Molar Mass: 161.13 g/mol

The validation of the structure of this compound would require experimental "found" values that are typically within ±0.4% of the "calculated" theoretical percentages. This level of accuracy would confirm that the synthesized compound possesses the correct elemental ratios, thereby supporting the proposed fused heterocyclic structure.

Advanced Research Perspectives and Future Directions in Fused Isoxazolo Pyrazolo Pyridine Chemistry

Design and Synthesis of Novel Fused Scaffolds with Tunable Electronic Properties

The design of novel fused scaffolds like 2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine hinges on the strategic fusion of its precursor heterocycles. Research into pyrazolo[3,4-b]pyridines has shown that they serve as key structural motifs in biologically active molecules and are effective as kinase inhibitors and antienteroviral agents. nih.gov The synthesis of these scaffolds often involves building a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), typically starting from a 3-aminopyrazole (B16455) derivative. nih.gov Similarly, isoxazolo[5,4-b]pyridine (B12869864) derivatives can be synthesized from 3-methylisoxazol-5-amine, which serves as a key intermediate. clockss.org

A forward-looking approach would involve a modular synthesis strategy, potentially combining these established methods. For instance, a suitably functionalized pyrazolo[3,4-b]pyridine could serve as the substrate for the subsequent annulation of the isoxazole (B147169) ring, or vice-versa. The versatility of these syntheses allows for the introduction of a wide array of substituents. nih.gov The electronic properties of the final fused scaffold could be precisely tuned by altering these substituents. For example, introducing electron-donating or electron-withdrawing groups at various positions on the pyridine or pyrazole rings prior to the final fusion would modulate the electron density across the polycyclic system. This "precursor approach" is particularly valuable for creating π-conjugated polycyclic compounds with tailored electronic characteristics for specific applications. researchgate.net Inspired by work on related isoxazolo[5,4-d]pyrimidines, strategic placement of substituents can be used to develop novel chemotypes with specific biological activities. nih.gov

Exploration of New Catalytic Systems for Efficient and Selective Synthesis

The efficient construction of complex heterocyclic frameworks necessitates the development of advanced catalytic systems. For the synthesis of pyrazolo[3,4-b]pyridines, a novel nano-magnetic metal-organic framework (MOF), Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been successfully employed. nih.govresearchgate.net This heterogeneous catalyst facilitates the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, producing high yields under solvent-free conditions. nih.govresearchgate.net The key advantages of such magnetic MOF-based catalysts include their high surface area, easy separation from the reaction mixture, and recyclability, which addresses limitations like tedious purification steps. researchgate.net

Future research should focus on adapting these and other catalytic systems for the multi-step synthesis of the this compound core. The exploration of transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) also presents a promising avenue, offering an environmentally benign method for synthesizing N-heterocycles. rsc.org Furthermore, developing switchable C≡C bond activation approaches, which have been used to create diversified pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes, could offer precise control over the cyclization process, enabling selective synthesis of the desired fused product. nih.gov

Development of Sustainable and Green Synthetic Methodologies for Polycyclic Heterocycles

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly protocols. nih.govbenthamscience.com The synthesis of heterocyclic compounds, which form the backbone of 80% of marketed pharmaceuticals, traditionally relies on methods involving toxic solvents and stoichiometric reagents with low atom economy. nih.gov There is an urgent need for greener alternatives. nih.govbenthamscience.com

Future synthesis of this compound and its derivatives should incorporate green chemistry principles. frontiersin.org This includes the use of:

Nonconventional Media : Utilizing environmentally benign solvents like water, ionic liquids, or fluorinated solvents. frontiersin.org

Solvent-Free Approaches : Conducting reactions under solvent-free conditions, as demonstrated in the MOF-catalyzed synthesis of pyrazolopyridines, reduces waste and environmental impact. nih.govresearchgate.net

Alternative Energy Sources : Employing microwave irradiation and ultrasound-based reactions can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govbenthamscience.com A catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved using microwave heating, highlighting the potential of this technology for related fused systems. mdpi.com

Heterogeneous and Biocatalysis : The use of recyclable heterogeneous catalysts and enzymatic reactions can significantly improve the sustainability of synthetic processes. nih.gov

The transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy is a particularly noteworthy green methodology, as it uses abundant and economical alcohols as substrates and produces only water and hydrogen as by-products. rsc.org

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of the this compound scaffold is crucial for its development. A combination of advanced spectroscopic and computational methods will be indispensable.

Spectroscopic Characterization : Techniques such as FT-IR, HRMS, and 1H/13C NMR spectroscopy are fundamental for confirming the structure of newly synthesized compounds. rsc.orgresearchgate.net X-ray crystallography provides definitive proof of structure and detailed insights into bond lengths, angles, and intermolecular interactions in the solid state. rsc.org

Computational Analysis :

Density Functional Theory (DFT) : DFT calculations are powerful tools for optimizing molecular geometries and predicting spectroscopic data, which can then be compared with experimental results for validation. rsc.orgresearchgate.netdntb.gov.ua

Molecular Modeling : Techniques like Hirshfeld surface analysis can be used to explore and quantify intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which govern crystal packing. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are essential for understanding the dynamic behavior of these molecules and their stability, particularly when studying their interactions with biological targets like proteins. nih.gov

Quantitative Structure-Retention Relationship (QSRR) : This analysis can rationalize the link between physicochemical descriptors and properties like lipophilicity, a critical factor for biological activity. dntb.gov.uanih.gov

By applying these techniques, as has been done for pyrazolo[3,4-b]pyridine derivatives, researchers can gain deep mechanistic insights into reaction pathways and the structure-property relationships of the target fused system. rsc.orgresearchgate.netnih.gov

Integration with Materials Science for Functional Applications (e.g., fluorescent probes, chemosensors)

The unique electronic properties inherent to fused N-heteroaromatic scaffolds make them prime candidates for applications in materials science. Pyrazole derivatives, in particular, exhibit remarkable photophysical properties and synthetic versatility, making them excellent building blocks for chemosensors. rsc.org

The this compound system, with its extended π-conjugation and multiple heteroatoms, is predicted to have interesting photophysical characteristics. Future research should focus on:

Fluorescent Probes : Designing derivatives that can act as fluorescent probes for bioimaging. nih.govresearchgate.net The incorporation of specific functional groups could enable the selective detection of biologically significant ions (e.g., Al³⁺, Fe³⁺, Hg²⁺) or molecules. nih.gov Pyridine- and pyrazole-based compounds have already been successfully developed as chemosensors that operate through mechanisms like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF). researchgate.netnih.govmdpi.com

Chemosensors : The strategic placement of donor atoms (like nitrogen and oxygen) within the scaffold can create specific binding pockets for metal cations. nih.gov For example, pyrazole-based probes have been designed for the selective colorimetric and fluorescent sensing of various cations in aqueous solutions. nih.gov The this compound framework could be functionalized to create highly sensitive and selective sensors for environmental and biological monitoring. rsc.org

The development of these functional materials would bridge the gap between fundamental synthetic chemistry and practical applications in diagnostics and materials science. researchgate.net

Structure-Based Design Principles for Targeted Synthesis of Analogs

Structure-based drug design is a powerful strategy for developing potent and selective therapeutic agents. This approach has been successfully applied to pyrazolo[3,4-b]pyridine derivatives, which have been investigated as inhibitors for targets like Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. nih.govrsc.org Computational studies, including molecular docking and pharmacophore modeling, have been used to analyze the interactions between pyrazolo[3,4-b]pyridine ligands and kinase binding sites, identifying key hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov

For the this compound scaffold, a similar rational design approach can be envisioned for creating targeted analogs. The process would involve:

Target Identification : Selecting a biological target of interest where the fused heterocyclic core might offer favorable binding interactions.

Computational Modeling : Using the crystal structure of the target, docking studies would be performed with a virtual library of this compound analogs. This would predict binding affinities and optimal substitution patterns. nih.gov

Pharmacophore Generation : Identifying the essential structural features required for biological activity to guide the design of new molecules. nih.gov

Targeted Synthesis : Synthesizing the most promising analogs identified through computational screening. Scaffold hopping and rational drug design principles, which have been used to optimize TRK inhibitors, would be central to this effort. nih.gov

This iterative cycle of design, synthesis, and biological evaluation, guided by computational insights, would accelerate the discovery of potent and selective agents for therapeutic use. rsc.org

Q & A

Q. What are the predominant synthetic routes for constructing the fused isoxazole-pyrazolo[3,4-b]pyridine core?

The synthesis typically involves multi-component cyclocondensation reactions. For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized via trifluoroacetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications like Suzuki coupling . Microwave-assisted one-pot strategies are also effective, enabling rapid assembly of spiro-indoline derivatives fused with pyrazolo[3,4-b]pyridine under optimized conditions . FeCl₃-promoted three-component reactions efficiently yield hydroxyl-substituted derivatives, accommodating diverse substituents on the pyrazole and aromatic amine moieties .

Q. Which spectroscopic and crystallographic methods are critical for characterizing 2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine derivatives?

Structural elucidation relies on IR, NMR (¹H and ¹³C), and HR-MS for functional group identification and molecular weight confirmation . X-ray diffraction provides unambiguous confirmation of the fused ring system and substituent orientations, as demonstrated in the analysis of pyrazolo[3,4-b]pyridine derivatives like compound 5g . Advanced techniques such as 2D NMR (COSY, HSQC) resolve complex coupling patterns in densely substituted analogs .

Q. What in vitro assays are commonly used to evaluate the biological activity of pyrazolo[3,4-b]pyridine derivatives?

Standard assays include the Microplate Alamar Blue Assay (MABA) for antitubercular activity against M. tuberculosis H37Rv , MTT assays for anticancer activity using human cancer cell lines , and broth microdilution for antimicrobial susceptibility testing . Enzyme inhibition assays (e.g., TRKA kinase activity measured via ADP-Glo™) quantify target-specific effects .

Q. How is regioselectivity controlled during the synthesis of polysubstituted derivatives?

Regioselectivity is influenced by electronic and steric factors. Bulky catalysts (e.g., triethylamine) direct cyclocondensation to favor specific isomers , while solvent polarity modulates reaction pathways—aprotic solvents enhance nucleophilic attack at less hindered positions . Kinetic vs. thermodynamic control can be exploited by varying reaction temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of isoxazole-pyrazolo[3,4-b]pyridine hybrids?

Systematic SAR requires iterative modifications at key positions (e.g., N1, C3, C5, C6) followed by in vitro screening. Introducing electron-withdrawing groups (e.g., Br, CO₂Et) at C5 enhances antitubercular activity by improving target binding . Molecular docking models substituent effects on TRK inhibition, prioritizing derivatives with hydrophobic interactions at the ATP-binding pocket . Combinatorial libraries enable high-throughput evaluation of substituent combinations .

Q. What computational approaches predict the binding modes of pyrazolo[3,4-b]pyridine-based inhibitors?

Molecular docking (AutoDock, Glide) and dynamics simulations assess binding affinity and stability with targets like TRKA . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Lys568 in TRKA) . Free energy perturbation (FEP) calculations quantify substituent contributions to binding thermodynamics .

Q. How can contradictory biological activity data across structurally similar derivatives be resolved?

Contradictions arise from off-target effects or assay variability. Orthogonal assays (e.g., MABA combined with cytotoxicity profiling) validate specificity . Meta-analysis of substituent trends (e.g., N1 methylation reducing off-target kinase activity) clarifies structure-specific effects . Proteome-wide selectivity screening (e.g., KinomeScan) identifies promiscuous binders .

Q. What strategies enhance the metabolic stability of pyrazolo[3,4-b]pyridine-based drug candidates?

Fluorination reduces CYP450-mediated oxidation , while heterocyclic substituents (e.g., pyridyl groups) resist enzymatic degradation . Prodrug approaches (e.g., ester masking of carboxylates) improve oral bioavailability . In silico ADMET predictors (e.g., SwissADME) guide substituent selection .

Q. How can solubility limitations be addressed in preclinical testing?

Hydrophilic groups (e.g., hydroxyl, carboxylate) introduced via ester hydrolysis enhance solubility . Co-solvent systems (DMSO/PEG 400) maintain compound stability in assays . Salt forms (e.g., hydrochloride) or formulation with cyclodextrins are also effective .

Notes

  • Evidence Exclusion : BenchChem () was excluded per reliability guidelines.
  • Methodological Focus : Answers emphasize experimental design, data analysis, and SAR strategies.
  • Advanced Techniques : Includes computational modeling, high-throughput screening, and metabolic stability optimization.

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